![molecular formula C19H19ClN2O B14166397 N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide CAS No. 852686-15-8](/img/structure/B14166397.png)
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
准备方法
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves the coupling of an indole derivative with a chlorophenyl ethylamine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane (CH₂Cl₂) as a solvent and may require additional reagents to optimize yield and purity.
化学反应分析
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents include halogens (e.g., bromine) and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
作用机制
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core allows the compound to bind with high affinity to various receptors, influencing cell signaling pathways and modulating biological responses . The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole core and has been studied for its anti-inflammatory properties.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Tryptamine: A naturally occurring compound that serves as a precursor to various neurotransmitters.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
852686-15-8 |
|---|---|
分子式 |
C19H19ClN2O |
分子量 |
326.8 g/mol |
IUPAC 名称 |
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H19ClN2O/c20-16-8-5-14(6-9-16)11-12-21-19(23)10-7-15-13-22-18-4-2-1-3-17(15)18/h1-6,8-9,13,22H,7,10-12H2,(H,21,23) |
InChI 键 |
DCZNGUMIZLEFRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=C(C=C3)Cl |
溶解度 |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
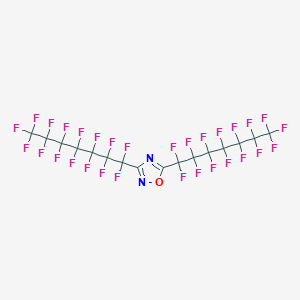
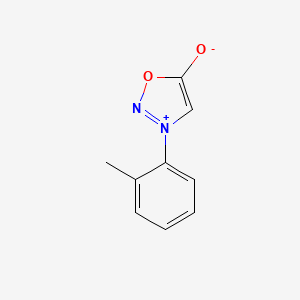
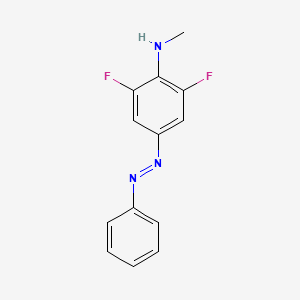
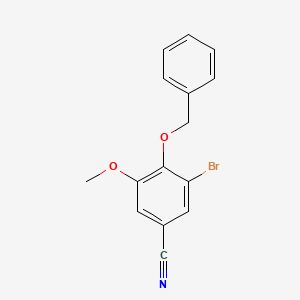
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
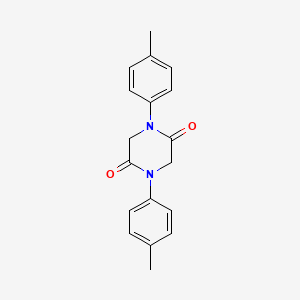
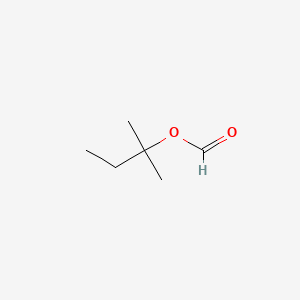
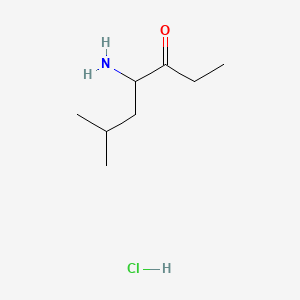
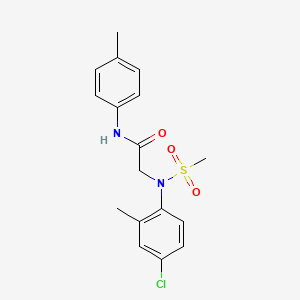
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
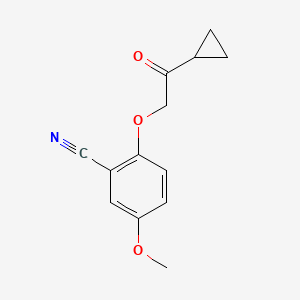
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
